Ethyl 3-(1H-pyrrol-2-yl)propanoate
Overview
Description
Ethyl 3-(1H-pyrrol-2-yl)propanoate is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.
Mode of Action
It’s worth noting that pyrrole derivatives have been found to exhibit various biological activities, including anti-inflammatory and antiviral effects . More research is needed to elucidate the specific interactions of Ethyl 3-(1H-pyrrol-2-yl)propanoate with its targets.
Biochemical Pathways
Pyrrole derivatives have been associated with various biochemical pathways, but the specific pathways influenced by this compound remain to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(1H-pyrrol-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of specific genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, altering their activity by either inhibiting or activating them . This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function . At high doses, it can induce toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrrole derivatives . These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, this compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate metabolites that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity, as its concentration in different cellular compartments determines its interaction with biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its precise mechanism of action and its effects on cellular processes.
Properties
IUPAC Name |
ethyl 3-(1H-pyrrol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVOOMQVSCOCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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